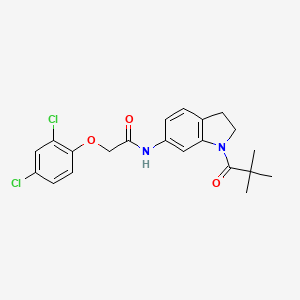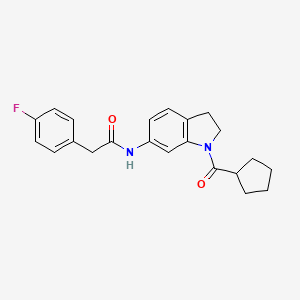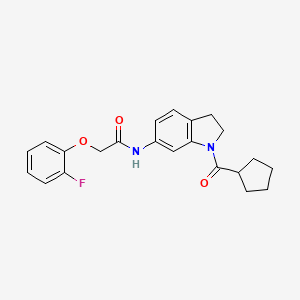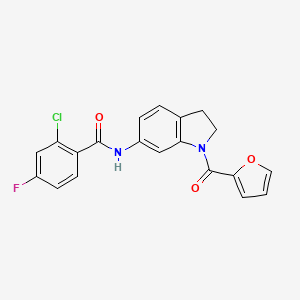
2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of molecular imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is involved in various physiological and pathological processes.
Wirkmechanismus
TSPO is a mitochondrial protein that is involved in various physiological and pathological processes, including steroidogenesis, apoptosis, and inflammation. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide binds to TSPO with high affinity and specificity, leading to changes in TSPO conformation and function. The exact mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is not fully understood, but it is thought to modulate TSPO-mediated signaling pathways and affect the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have anti-inflammatory, neuroprotective, and analgesic effects in animal models of neuroinflammation and neurodegeneration. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, inhibit microglial activation, and promote neuronal survival. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has also been shown to alleviate pain in animal models of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide in lab experiments is its high affinity and specificity for TSPO, which allows for accurate detection of neuroinflammatory processes. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is also relatively stable and can be synthesized with high purity. However, one limitation of using 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is its relatively short half-life, which can limit its usefulness in longitudinal studies. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide also has limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide research. One direction is to investigate the potential of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide as a biomarker for neuroinflammatory and neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide PET or SPECT imaging could be used to identify patients with early-stage disease and monitor disease progression. Another direction is to explore the therapeutic potential of 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide in neuroinflammatory and neurodegenerative diseases. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide could be used to modulate TSPO-mediated signaling pathways and reduce neuroinflammation. Finally, there is a need to develop new TSPO ligands with improved pharmacokinetic properties and higher affinity for TSPO. These ligands could be used to improve the accuracy and sensitivity of molecular imaging techniques.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been extensively studied for its potential applications in molecular imaging, particularly in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. TSPO expression is upregulated in activated microglia and astrocytes, which are key players in neuroinflammation. 2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can bind to TSPO and be detected using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging techniques, allowing for non-invasive visualization of neuroinflammatory processes.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O3/c1-21(2,3)20(27)25-9-8-13-4-6-15(11-17(13)25)24-19(26)12-28-18-7-5-14(22)10-16(18)23/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUQZHJLRQETRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3399565.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3399570.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3399578.png)
![N-(2-chlorobenzyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399583.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3399584.png)

![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3399602.png)
![N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399620.png)

![9-chloro-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3399629.png)


![N-(3,4-difluorophenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399667.png)